(2-~13~C)Prop-2-en-1-ol
Description
(2-~13~C)Prop-2-en-1-ol is a carbon-13 isotopically labeled derivative of prop-2-en-1-ol (allyl alcohol), an unsaturated alcohol with the molecular formula C₃H₆O. The isotopic labeling at the C2 position facilitates advanced spectroscopic studies, particularly in ¹³C nuclear magnetic resonance (NMR) analysis, enabling precise tracking of molecular behavior in synthetic pathways or metabolic processes . The parent compound, prop-2-en-1-ol, is known for its role as an estrogen receptor (ER) antagonist, demonstrating potent anti-proliferative effects in human MCF-7 breast cancer cells . Its applications span synthetic chemistry, pharmaceuticals, and material science.
Properties
IUPAC Name |
(213C)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O/c1-2-3-4/h2,4H,1,3H2/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXROGKLTLUQVRX-VQEHIDDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=[13CH]CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745762 | |
| Record name | (2-~13~C)Prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
59.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116546-14-6 | |
| Record name | (2-~13~C)Prop-2-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00745762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116546-14-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Substituted Prop-2-en-1-ol Derivatives
Several derivatives with modified substituents exhibit distinct physicochemical and biological properties:
Key Observations :
- Substituent Effects : Bulky groups (e.g., pyrimidinyl in 3h) increase melting points and stability compared to unsubstituted prop-2-en-1-ol. Aromatic substituents (phenyl, methoxyphenyl) enhance π-π interactions, influencing solubility and reactivity .
- Isotopic Labeling: this compound enables precise structural elucidation in ¹³C NMR, distinguishing it from non-labeled analogs .
Isomeric and Functional Group Variants
Key Observations :
- Positional Isomerism : Prop-1-en-2-ol’s hydroxyl group at C1 reduces conjugation with the double bond, lowering boiling points compared to prop-2-en-1-ol .
- Functional Group Impact : The triple bond in prop-2-yn-1-ol increases electrophilicity, making it more reactive in click chemistry or cycloaddition reactions .
Spectroscopic and Analytical Differentiation
NMR Spectroscopy
- ¹³C NMR: this compound shows a distinct peak at ~65–70 ppm for the labeled C2, while non-labeled analogs require decoupling techniques for resolution . Derivatives like 3h–3k exhibit shifts due to electron-withdrawing groups (e.g., chloro, nitro) .
- ¹H NMR : Prop-2-en-1-ol’s vinyl protons resonate at δ 5.2–5.8 ppm, whereas phenyl-substituted analogs (e.g., 3h) show downfield shifts (δ 6.5–7.5 ppm) .
Mass Spectrometry
While prop-2-en-1-ol and propanal share similar molecular weights (~58.08 g/mol), the ¹³C isotope in this compound increases its mass by 1 Da, enabling differentiation via high-resolution MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
